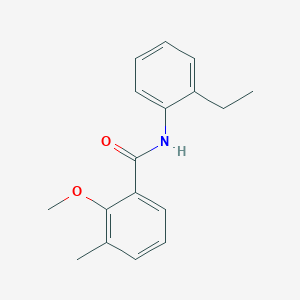![molecular formula C25H26ClN3O3 B244032 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.
作用機序
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide selectively inhibits BTK, which is a key signaling molecule in the B cell receptor (BCR) pathway. BTK activation leads to downstream signaling events that promote B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide blocks these signaling events and induces apoptosis (programmed cell death) in B cells. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide also has immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is metabolized by the liver and excreted primarily in the feces. In preclinical studies, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been well-tolerated and has not shown significant toxicity at therapeutic doses. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for treating certain neurological disorders.
実験室実験の利点と制限
One advantage of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the potential for off-target effects. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and reduces the need for frequent dosing. However, one limitation of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is its limited solubility in aqueous solutions, which may affect its bioavailability and require the use of solubilizing agents. Another limitation is the potential for drug resistance to develop over time, which may require the use of combination therapies.
将来の方向性
There are several potential future directions for research on 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies or autoimmune diseases. Another area of interest is the investigation of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide in other types of cancer or inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide and to identify biomarkers that can predict response to treatment.
合成法
The synthesis of 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 4-chloroaniline with 4-isobutyryl-1-piperazinecarboxylic acid to form an intermediate. This intermediate is then coupled with 4-(4-aminophenyl)furan-2-carboxylic acid to yield the final product, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide. The synthesis process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity and synergistic effects with other anti-cancer agents. 5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
分子式 |
C25H26ClN3O3 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H26ClN3O3/c1-17(2)25(31)29-15-13-28(14-16-29)21-9-7-20(8-10-21)27-24(30)23-12-11-22(32-23)18-3-5-19(26)6-4-18/h3-12,17H,13-16H2,1-2H3,(H,27,30) |
InChIキー |
RRBXSRYDMCQFGN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)